molecular formula C20H26N4OS B2691425 2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2320609-32-1

2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2691425
CAS No.: 2320609-32-1
M. Wt: 370.52
InChI Key: MGKPXABXOJNHBZ-UHFFFAOYSA-N
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Description

The compound "2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one" features a structurally complex scaffold combining a bicyclic amine core, a triazole pharmacophore, and a sulfur-containing aromatic substituent. The 8-azabicyclo[3.2.1]octane moiety provides a rigid framework that enhances binding specificity in biological systems, while the 1,2,4-triazole group is a well-known antifungal pharmacophore.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-14(2)26-19-7-3-15(4-8-19)9-20(25)24-16-5-6-17(24)11-18(10-16)23-13-21-12-22-23/h3-4,7-8,12-14,16-18H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKPXABXOJNHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the triazole ring and the bicyclic octane structure. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Bicyclic Octane Structure: This step often involves the use of Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the Sulfanyl-Substituted Phenyl Group: This can be done via nucleophilic substitution reactions, where a suitable sulfanyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the bicyclic octane structure may play a crucial role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with "3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one" (BK63156, CAS 2310155-98-5), a research chemical with a methoxy-substituted phenyl group and a longer propanone chain . Below is a detailed comparison:

Property Target Compound BK63156
Molecular Formula C20H24N4OS (calculated) C19H24N4O2
Molecular Weight ~376.5 g/mol (calculated) 340.42 g/mol
Core Structure 8-azabicyclo[3.2.1]octane with 3-(1H-1,2,4-triazol-1-yl) substituent Identical core structure
Aromatic Substituent 4-(propan-2-ylsulfanyl)phenyl (S-C3H7) 4-methoxyphenyl (OCH3)
Chain Length Ethanone (COCH2-), shorter chain Propanone (COCH2CH2-), longer chain
Lipophilicity (ClogP)* Higher (due to sulfur’s lower polarity vs. oxygen) Lower (methoxy group increases polarity)
Potential Applications Enhanced membrane penetration (lipophilic substituent) Improved solubility (polar methoxy group)

*ClogP estimated via comparative analysis of substituent contributions.*

Key Differences and Implications

Substituent Effects: The propan-2-ylsulfanyl group in the target compound introduces greater lipophilicity compared to BK63156’s methoxy group. This may enhance blood-brain barrier penetration or tissue retention but reduce aqueous solubility . The shorter ethanone chain in the target compound could alter binding interactions with enzymatic targets (e.g., cytochrome P450 or fungal lanosterol 14α-demethylase).

Synthetic Considerations :

  • The synthesis of the target compound likely involves sulfanylation of the phenyl ring, contrasting with BK63156’s methoxylation. highlights analogous methods for functionalizing azabicyclo scaffolds .

BK63156’s methoxy group aligns with fluconazole-like solubility profiles, whereas the target’s sulfur substituent may favor activity against resistant strains .

Research Findings and Hypotheses

  • Antifungal Screening: Fluorometric methods (e.g., alamar Blue assay) could evaluate the target compound’s efficacy against Candida spp. and Aspergillus fumigatus, as demonstrated for imidazolylindol-propanol derivatives with MICs as low as 0.001 μg/mL .
  • Metabolic Stability : The sulfur atom in the target compound may reduce oxidative metabolism compared to BK63156’s methoxy group, extending half-life in vivo.

Biological Activity

The compound 2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (CAS Number: 2320609-32-1) is a novel synthetic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a triazole ring and a bicyclic azabicyclo structure, which are known to impart various biological activities. The molecular formula is C20H26N4OSC_{20}H_{26}N_{4}OS with a molecular weight of 370.5 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antiviral and anticancer agent due to the presence of the triazole moiety, which is known for such activities.

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. For instance, compounds containing triazole rings have been shown to inhibit viral replication in several studies. The specific activity of this compound against viral pathogens remains to be fully elucidated but aligns with the general trend observed in related compounds.

Anticancer Activity

Several studies have demonstrated that triazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study 1 : A derivative similar to this compound was evaluated against the colon carcinoma HCT-116 cell line, showing an IC50 value of 6.2 μM, indicating potent anticancer activity .
  • Case Study 2 : Another study highlighted that compounds with structural similarities showed significant activity against breast cancer cell lines, with IC50 values ranging from 27.3 to 43.4 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of bulky groups, such as the propan-2-ylsulfanyl group, can influence its interaction with biological targets:

  • Triazole Ring : The triazole moiety is critical for enhancing biological activity due to its ability to form hydrogen bonds and interact with enzymes or receptors.
  • Bicyclic Structure : The azabicyclo component may contribute to the compound's lipophilicity and membrane permeability, facilitating better bioavailability.

Pharmacological Studies

Recent pharmacological studies have investigated the efficacy and safety profile of this compound:

  • In Vitro Studies : These studies assessed the cytotoxicity against various cancer cell lines and indicated promising results in inhibiting cell proliferation.
  • Enzyme Inhibition Assays : The compound's ability to inhibit key metabolic enzymes was evaluated, showing potential as a therapeutic agent in metabolic disorders .

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
AnticancerHCT-1166.2
AnticancerT47D27.3 - 43.4
AntiviralTBDTBDTBD

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be structurally validated?

  • Methodological Answer : The synthesis of this compound likely involves modular assembly of the azabicyclo[3.2.1]octane core and subsequent functionalization. A plausible route includes:

Core Synthesis : Utilize a [3.2.1] bicyclic scaffold (e.g., 8-azabicyclo[3.2.1]octan-3-one derivatives) as a starting point, as demonstrated in analogous compounds .

Triazole Incorporation : Introduce the 1,2,4-triazole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Thioether Linkage : Attach the propan-2-ylsulfanylphenyl group using a Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) under basic conditions .

  • Validation : Confirm intermediate structures via X-ray crystallography (as in ) and NMR spectroscopy (e.g., 2D NOESY to verify stereochemistry).

Q. How can researchers design experiments to assess the compound’s in vitro biological activity?

  • Methodological Answer :
  • Screening Assays : Use standardized antifungal or enzyme inhibition assays (e.g., Candida albicans growth inhibition for triazole derivatives ).
  • Dose-Response Curves : Employ a 96-well plate format with serial dilutions (0.1–100 µM) and measure IC50 values. Include positive controls (e.g., fluconazole for triazoles) .
  • Data Normalization : Account for solvent interference (e.g., DMSO ≤1% v/v) and use triplicate technical replicates .

Advanced Research Questions

Q. What strategies can address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Controlled Replication : Standardize assay conditions (e.g., pH, temperature, cell line/pathogen strain) to isolate variables .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan or R’s metafor package. Apply random-effects models to account for heterogeneity .
  • Mechanistic Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding affinity, resolving false positives from phenotypic screens .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) with the azabicyclo core and triazole group against target proteins (e.g., CYP51 for antifungal activity) .
  • QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .
  • Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental approaches can elucidate the compound’s metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare with control samples lacking NADPH cofactors .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative (H2O2) conditions. Monitor degradation products using HPLC-PDA .
  • Environmental Fate : Apply Project INCHEMBIOL’s framework to study abiotic degradation (hydrolysis, photolysis) and bioaccumulation potential .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility and bioavailability?

  • Methodological Answer :
  • Solubility Protocols : Re-evaluate methods (e.g., shake-flask vs. potentiometric titration) and solvent systems (aqueous buffers vs. simulated biological fluids) .
  • Bioavailability Factors : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetics (rodent studies). Adjust for species-specific metabolic differences .
  • Crystallinity Impact : Characterize polymorphs via PXRD and DSC. Amorphous forms often exhibit higher solubility but lower stability .

Experimental Design Considerations

Q. What statistical designs are optimal for dose-response and toxicity studies?

  • Methodological Answer :
  • Dose-Response : Use a randomized block design with four replicates per concentration to minimize batch effects .
  • Toxicity Screening : Apply OECD guidelines (e.g., acute oral toxicity: OECD 423) with staggered dosing to reduce animal use. Analyze data with Probit or Logit models .
  • Power Analysis : Calculate sample size using G*Power to ensure statistical significance (α=0.05, power=0.8) .

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